N'-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide
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Overview
Description
N’-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a cyclohexylidene ring, an oxolan-2-ylmethyl group, and an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of 4-tert-butylcyclohexanone with an appropriate amine to form the cyclohexylidene intermediate. This intermediate is then reacted with oxolan-2-ylmethylamine and oxalyl chloride to form the final oxamide product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems have been shown to be effective in producing similar compounds with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- N’-(4-tert-butylcyclohexylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[(4-tert-butylcyclohexylidene)amino]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-17(2,3)12-6-8-13(9-7-12)19-20-16(22)15(21)18-11-14-5-4-10-23-14/h12,14H,4-11H2,1-3H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKWXFFCGPCBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C(=O)NCC2CCCO2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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